molecular formula C10H9ClI2N2O4 B14584586 3-Iodopyridine;perchloric acid CAS No. 61568-95-4

3-Iodopyridine;perchloric acid

Cat. No.: B14584586
CAS No.: 61568-95-4
M. Wt: 510.45 g/mol
InChI Key: KHBRMZFTZLOPSW-UHFFFAOYSA-N
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Description

3-Iodopyridine is a halogenated pyridine derivative, specifically iodinated at the third carbon position of the pyridine ring. Its molecular formula is C5H4IN, and it has a molecular weight of 205 g/mol . Perchloric acid, on the other hand, is a strong acid with the chemical formula HClO4. It is known for its powerful oxidizing properties and is commonly used in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodopyridine is synthesized by halogenating pyridine with iodine at the third carbon position. This process involves the use of iodotrimethylsilane as a catalyst . The reaction typically occurs under controlled temperature conditions, with the melting point of 3-iodopyridine being between 53 and 56 degrees Celsius .

Industrial Production Methods

Industrial production of 3-iodopyridine involves large-scale halogenation processes, often utilizing pyridine derivatives as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Iodopyridine and perchloric acid have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodopyridine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This makes it a versatile reagent in organic synthesis. Perchloric acid, being a strong acid, acts as a powerful oxidizing agent, facilitating various oxidation reactions in both organic and inorganic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodopyridine is unique due to its specific iodination at the third carbon position, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in the synthesis of certain pharmaceuticals and organic compounds .

Properties

CAS No.

61568-95-4

Molecular Formula

C10H9ClI2N2O4

Molecular Weight

510.45 g/mol

IUPAC Name

3-iodopyridine;perchloric acid

InChI

InChI=1S/2C5H4IN.ClHO4/c2*6-5-2-1-3-7-4-5;2-1(3,4)5/h2*1-4H;(H,2,3,4,5)

InChI Key

KHBRMZFTZLOPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)I.C1=CC(=CN=C1)I.OCl(=O)(=O)=O

Origin of Product

United States

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